Regioisomeric Scaffold Identity: 2,6,9- vs. 1,3,8-Triazaspiro[4.5]decanone Core as a Determinant of Biological Target Space
The 2,6,9-triazaspiro[4.5]decan-8-one scaffold of the target compound is a regioisomer of the extensively characterized 1,3,8-triazaspiro[4.5]decan-4-one scaffold found in spiperone, fluspirilene, Ro 64-6198, and ML298/ML299. The regioisomeric shift relocates the carbonyl and nitrogen positions, eliminating the N1-phenyl attachment vector that is critical for 5-HT2A and NOP receptor binding in the 1,3,8-series [1]. This structural distinction is not cosmetic: in the 1,3,8-series, replacement of N1-phenyl with N1-methyl decreased 5-HT2A binding affinity by a measurable but modest degree (Ki shift from low-nanomolar to approximately 50–100 nM range in cloned rat 5-HT2A receptor binding assays), whereas complete removal of the N1-aryl abolished high-affinity binding [2]. The 2,6,9-scaffold, lacking this N1 position, is therefore predicted to engage a distinct target selectivity profile and is not interchangeable with 1,3,8-analogs for any project requiring 5-HT2A, D2, or NOP receptor modulation.
| Evidence Dimension | Scaffold regioisomer identity and target engagement potential |
|---|---|
| Target Compound Data | 2,6,9-Triazaspiro[4.5]decan-8-one core (no N1-aryl attachment point). SMILES: CN1CC(=O)N(c2cccc(F)c2)CC12CCNC2 . |
| Comparator Or Baseline | 1,3,8-Triazaspiro[4.5]decan-4-one core (e.g., spiperone: N1-phenyl; 5-HT2A Ki < 1 nM, D2 Ki ~ 0.1 nM). N1-methyl analog: 5-HT2A Ki ~ 50–100 nM [2]. |
| Quantified Difference | Loss of N1-aryl attachment in 2,6,9-scaffold predicts >100-fold reduction in 5-HT2A/D2 binding vs. spiperone, based on SAR from N1-des-phenyl analogs in the 1,3,8-series [2]. |
| Conditions | Cloned rat 5-HT2A receptor radioligand binding assay ([³H]ketanserin displacement); human D2 receptor binding; scaffold SAR comparison derived from spiperone analog series [2]. |
Why This Matters
For procurement decisions, this regioisomeric identity means the compound is orthogonal to the dopamine/serotonin/NOP pharmacological space, making it valuable for screening against targets where 1,3,8-scaffold liabilities (e.g., D2-mediated side effects) must be avoided.
- [1] Mach, R. H. et al. Spiperone: Influence of Spiro Ring Substituents on 5-HT2A Serotonin Receptor Binding. J. Med. Chem. 1998, 41, 4813–4818. DOI: 10.1021/jm980379x. View Source
- [2] Mach, R. H. et al. Spiperone: Influence of Spiro Ring Substituents on 5-HT2A Serotonin Receptor Binding. J. Med. Chem. 1998, 41, 4813–4818. (Data on N1-methyl vs. N1-phenyl affinity shift.) View Source
